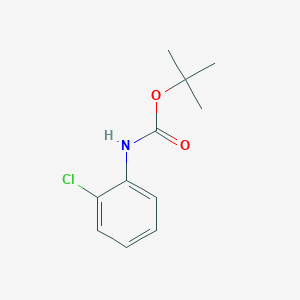

tert-Butyl 2-chlorophenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 2-chlorophenylcarbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chlorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts. The reaction conditions are mild, and the process avoids overalkylation of the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of tert-butyl chloroformate with 2-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 2-chlorophenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloroaniline and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine as the nucleophile would yield a substituted carbamate.

Hydrolysis: The major products are 2-chloroaniline and tert-butyl alcohol.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Tert-butyl 2-chlorophenylcarbamate is utilized in the synthesis of various pharmaceutical compounds. For example, it serves as a protecting group for amines in the synthesis of N-Boc protected anilines. The following table summarizes key synthetic applications:

| Application | Description |

|---|---|

| N-Boc Protection | Used as a protecting group for amines during synthesis processes. |

| Palladium-Catalyzed Reactions | Involved in cross-coupling reactions to synthesize complex organic molecules. |

| Synthesis of Tetrasubstituted Pyrroles | Acts as a precursor for creating functionalized pyrrole derivatives. |

Agrochemical Development

In agrochemistry, this compound is explored for its potential use in herbicides and insecticides due to its ability to modify biological activity through structural variations.

Case Study 1: Synthesis of N-Boc Protected Anilines

A study detailed the synthesis of N-Boc protected anilines using this compound as a key intermediate. The reaction conditions involved palladium catalysis under mild conditions, yielding high purity products with good yields (up to 98%) after purification by column chromatography.

Case Study 2: Hydrolysis Studies

Research on the hydrolysis rates of tert-butyl carbamates indicated that this compound undergoes hydrolysis at elevated temperatures, leading to the release of the corresponding amine. The following table summarizes hydrolysis data:

| Substrate | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| This compound | 150 | 90 | 100 |

This study demonstrates its utility in producing amines efficiently under controlled conditions.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-chlorophenylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

tert-Butyl carbamate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Chlorophenyl isocyanate: Contains the same phenyl and chlorine groups but differs in its functional group, leading to different reactivity and applications.

Uniqueness: tert-Butyl 2-chlorophenylcarbamate is unique due to its combination of the tert-butyl carbamate protecting group and the reactive chlorine atom. This combination allows for selective reactions and makes it a versatile compound in organic synthesis.

Actividad Biológica

tert-Butyl 2-chlorophenylcarbamate is a chemical compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies. The compound is characterized by its structure, which includes a tert-butyl group attached to a carbamate functional group linked to a chlorophenyl moiety.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 242.70 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 294.3 °C

- Flash Point : Approximately 131.8 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's structure allows it to permeate biological membranes, potentially influencing cellular processes such as drug absorption and efficacy .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-3-chlorophenol. This reaction can be catalyzed by various acids or bases depending on the desired yield and purity. The general procedure is as follows:

- Combine tert-butyl carbamate and 2-amino-3-chlorophenol in an appropriate solvent.

- Add a catalytic amount of acid or base.

- Heat the mixture under reflux conditions.

- Purify the resulting product through crystallization or chromatography.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various derivatives of this compound using the carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .

| Compound | Percentage Inhibition (%) |

|---|---|

| 4a | 54.239 |

| 4i | 39.021 |

Genotoxicity Assessment

Research has indicated that this compound may have genotoxic effects, as assessed through high-throughput screening assays used in the EPA ToxCast project. These assays are critical for evaluating potential hazards associated with chemical exposure .

Interaction Profiles

Studies suggest that this compound interacts with multiple biological targets beyond cytochrome P450 enzymes. Its structural features allow it to engage in nucleophilic substitution reactions due to the presence of chlorine on the aromatic ring, which can be displaced by various nucleophiles under appropriate conditions .

Propiedades

IUPAC Name |

tert-butyl N-(2-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDDCZFFWXSEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.